

The Interrelationship of Delsoline and Delcosine: A Technical Guide

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Compound of Interest

Compound Name: *Delsoline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between the C19-diterpenoid alkaloids, **Delsoline** and Delcosine. Sourced from various plant species of the genera Delphinium, Aconitum, and Consolida, these closely related natural products have garnered interest for their pharmacological potential. This document summarizes their physicochemical properties, outlines detailed experimental protocols for their study, and visualizes their structural relationship and potential biological interactions.

Core Relationship and Chemical Structure

Delsoline and Delcosine are structurally similar C19-diterpenoid alkaloids, first isolated from Delphinium consolida. The fundamental relationship is that **Delsoline** is a methylated derivative of Delcosine.^[1] The structural distinction lies at a specific hydroxyl group on the delcosine molecule, which is methylated to form a methoxy group in **delsoline**. This single methylation step significantly alters the physicochemical properties of the molecule. This relationship has been confirmed through the selective methylation of Delcosine to produce **Delsoline**.^[2]

Physicochemical Properties

The addition of a methyl group results in notable differences in the physical and chemical characteristics of **Delsoline** compared to Delcosine. These properties are crucial for their separation, characterization, and pharmacokinetic profiles.

Property	Delsoline	Delcosine
Molecular Formula	C25H41NO7	C24H39NO7
Molar Mass	467.60 g/mol	453.57 g/mol
Melting Point	213-216.5 °C	203-204 °C
Optical Rotation	[α] _D +53.4° (in chloroform)	[α] _D +56.8° (in chloroform)
Solubility	Slightly soluble in water; soluble in alcohol and chloroform.	Quite soluble in water.

Biological and Pharmacological Activities

Both **Delsoline** and Delcosine exhibit a range of biological activities, which are of interest to drug development professionals. The structural difference between them influences their potency and selectivity.

Cytotoxicity

Delcosine and its derivatives have demonstrated moderate cytotoxic effects against various human cancer cell lines.[3] While direct comparative studies with **Delsoline** are limited, the existing data for Delcosine provides a baseline for its potential as an anticancer agent.

Cell Line	Compound	IC50 (μM)
Human Epidermoid Carcinoma (KB)	Delcosine	> 20
Vincristine-resistant KB (KB-VIN)	Delcosine	> 20
Human Lung Carcinoma (A549)	Delcosine	> 20
Human Breast Carcinoma (MDA-MB-231)	Delcosine	> 20

Data extracted from a study on diterpenoid alkaloids and their cytotoxic effects.[3]

Neuroactivity

Delsoline has been identified as a nicotinic receptor antagonist and a ganglion-blocking agent. [4] It shows inhibitory activity against the binding of α -bungarotoxin to rat neuronal $\alpha 7$ nicotinic acetylcholine receptors.[4]

Insecticidal Activity

Delsoline has demonstrated toxicity against certain insect species.

Assay	Organism	LD50 / LC50
Topical Application	Diuraphis citri	0.52 μ g/insect
Residual Contact	Diuraphis citri	98.43 μ g/mL

Experimental Protocols

Isolation of Delsoline and Delcosine from Delphinium Species

This protocol outlines a general procedure for the extraction and separation of **Delsoline** and Delcosine.

1. Extraction:

- Air-dried and powdered aerial parts of the Delphinium plant material are macerated with 95% ethanol at room temperature.
- The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
- The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.
- The acidic solution is washed with diethyl ether to remove non-alkaloidal components.
- The aqueous phase is then basified to a pH of 9-10 with ammonium hydroxide.
- The basified solution is extracted repeatedly with chloroform.
- The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the total crude alkaloids.

2. Chromatographic Separation:

- The crude alkaloid mixture is subjected to column chromatography on silica gel.
- A gradient elution is performed using a solvent system of chloroform-methanol with an increasing proportion of methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar R_f values to reference standards of **Delsoline** and Delcosine are pooled.
- Further purification is achieved by preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Structural Characterization

1. Mass Spectrometry (MS):

- Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
- **Delsoline**: The protonated molecule $[M+H]^+$ is observed at m/z 468.3. A characteristic fragmentation pattern can be used for identification.[\[10\]](#)
- Delcosine: The protonated molecule $[M+H]^+$ is observed at m/z 454.3.

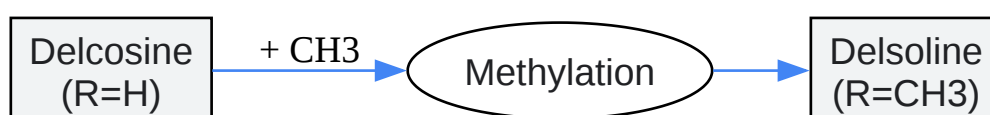
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR and ^{13}C -NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3).
- The spectra of **Delsoline** will show an additional signal in the methoxy region compared to Delcosine.
- 2D-NMR experiments (COSY, HSQC, HMBC) are used to confirm the complete assignment of proton and carbon signals and to verify the position of the methyl group in **Delsoline**.

Visualized Pathways and Relationships

Chemical Relationship

The direct structural relationship between Delcosine and **Delsoline** is illustrated below.

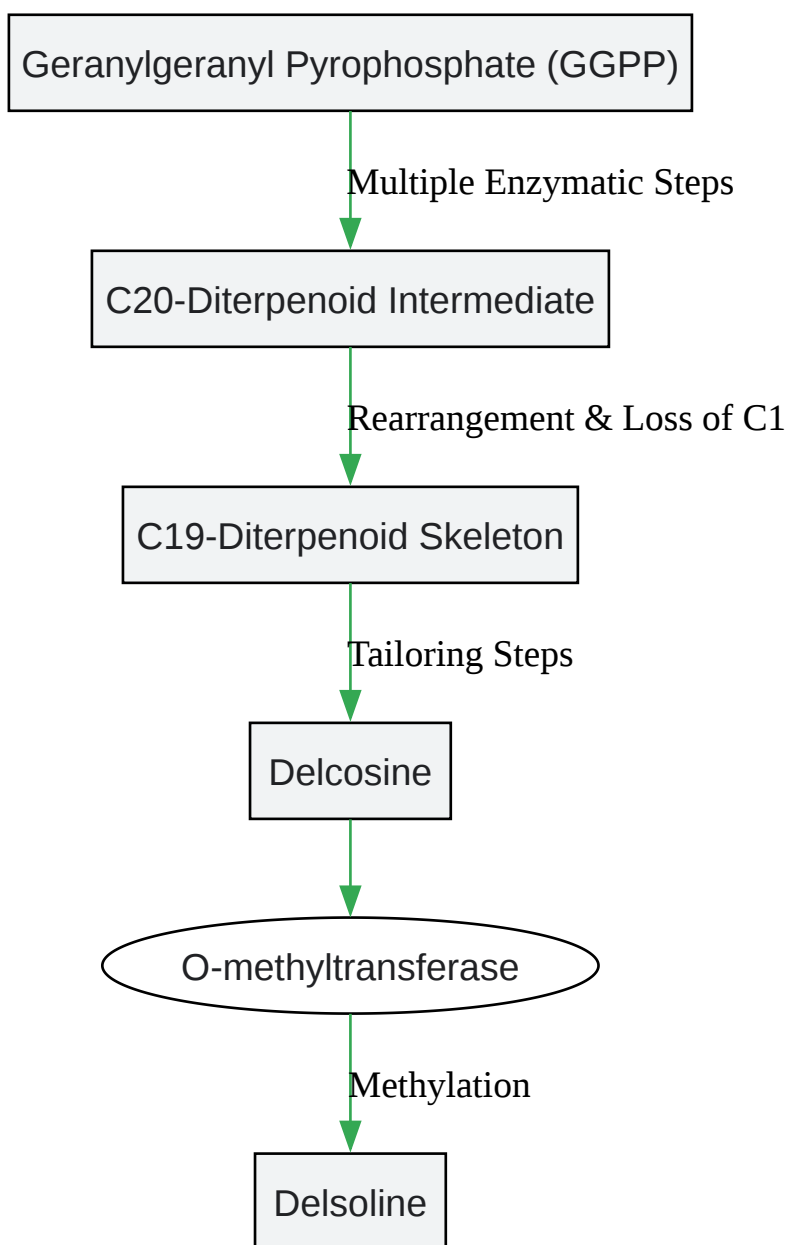


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Caption: Conversion of Delcosine to **Delsoline** via methylation.

Hypothesized Biosynthetic Pathway

Delsoline and Delcosine belong to the C19-diterpenoid alkaloids, which are biosynthesized from the C20-diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The conversion of Delcosine to **Delsoline** is a late-stage tailoring step, likely catalyzed by an O-methyltransferase.

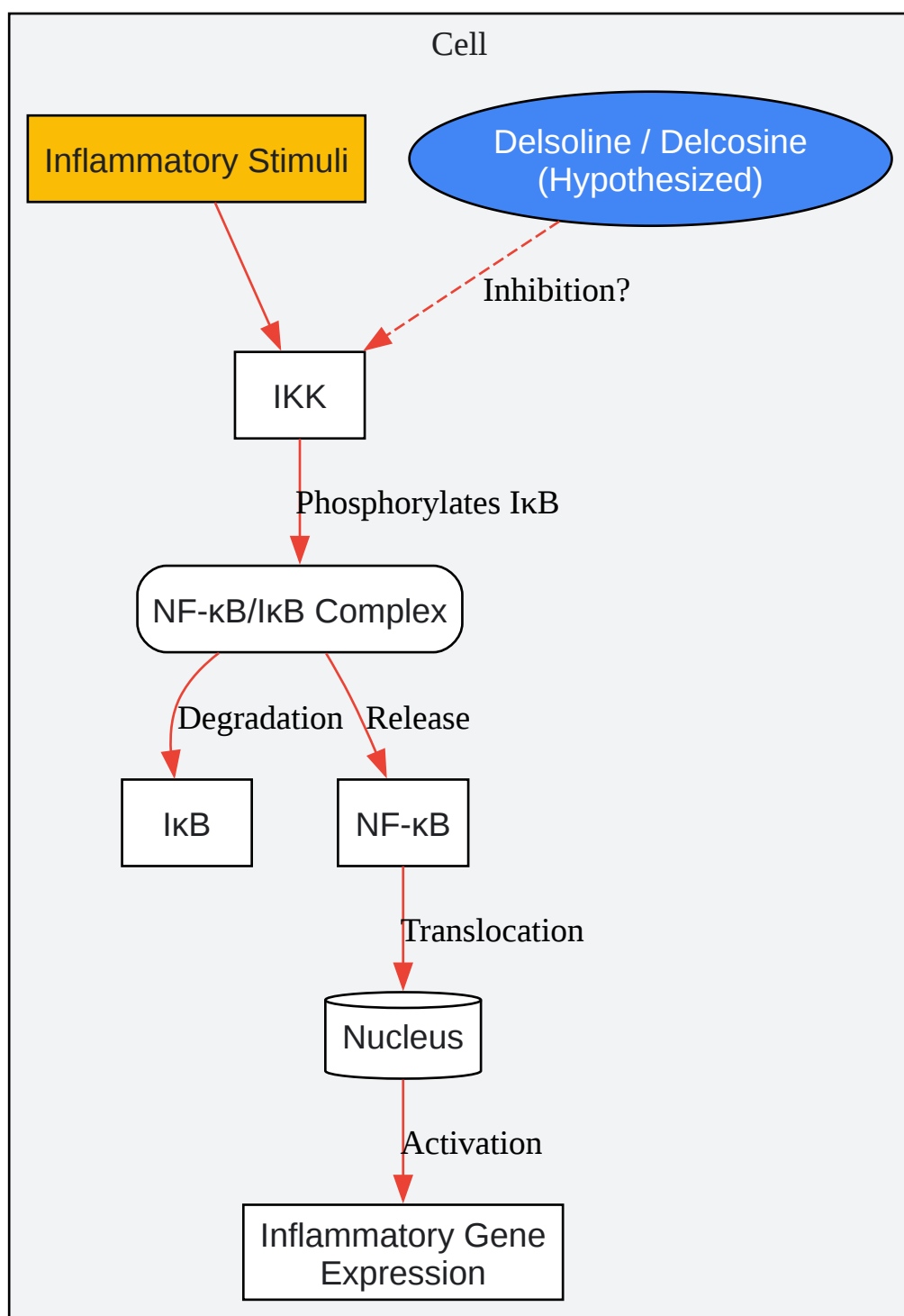


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Caption: Proposed biosynthetic pathway of **Delsoline** and Delcosine.

Potential Involvement in NF- κ B Signaling Pathway

While direct evidence is pending, other alkaloids from Delphinium species have been shown to exert anti-inflammatory effects by modulating the NF- κ B signaling pathway.^{[11][12][13][14]} It is hypothesized that **Delsoline** and Delcosine may also interact with this pathway.



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Caption: Hypothesized modulation of the NF-κB pathway.

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